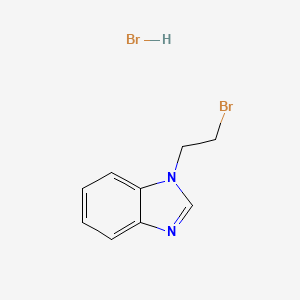

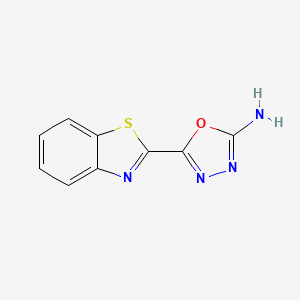

![molecular formula C9H13NS B1527209 [3-Methyl-4-(methylsulfanyl)phenyl]methanamine CAS No. 1178916-64-7](/img/structure/B1527209.png)

[3-Methyl-4-(methylsulfanyl)phenyl]methanamine

Overview

Description

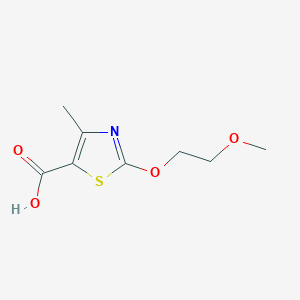

“[3-Methyl-4-(methylsulfanyl)phenyl]methanamine” is a chemical compound with the IUPAC name {4-[(methylsulfanyl)methyl]phenyl}methanamine . It is also known by its CAS number 1178916-64-7.

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C9H13NS/c1-11-7-9-4-2-8(6-10)3-5-9/h2-5H,6-7,10H2,1H3 . This indicates that the compound consists of carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms.Scientific Research Applications

Iron(III) Complexes for Cellular Imaging and Photocytotoxicity

Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives show unprecedented photocytotoxicity in red light, making them potential candidates for photodynamic therapy. These complexes demonstrate significant apoptosis-induced cell death via reactive oxygen species generation, underscoring their potential in medical applications (Basu et al., 2014).

Hydrogenation Reactions Catalyzed by Ruthenium Complexes

Ruthenium complexes derived from quinazoline-based ligands exhibit high efficiency in transfer hydrogenation reactions. These complexes achieve excellent conversions and turnover frequencies, highlighting their utility in synthetic organic chemistry and potential in industrial applications (Karabuğa et al., 2015).

Synthesis of Unsymmetrical NCN′ and PCN Pincer Palladacycles

Unsymmetrical NCN′ pincer palladacycles have been synthesized and evaluated for their catalytic performance. These complexes offer promising results in catalytic applications, showcasing their potential in facilitating various chemical transformations (Roffe et al., 2016).

Direct N-Monomethylation Using Methanol

A method for the direct N-monomethylation of aromatic primary amines using methanol has been developed. This approach is attractive for its broad substrate scope, excellent selectivities, and environmental benefits, providing a sustainable pathway for methylation reactions (Li et al., 2012).

properties

IUPAC Name |

(3-methyl-4-methylsulfanylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMGSGMPCSAPFDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

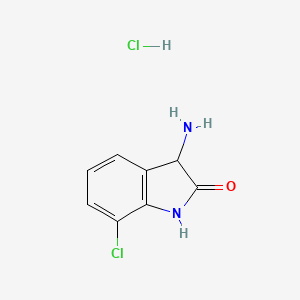

![Benzyl 4-{[(4-chloro-2-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1527129.png)

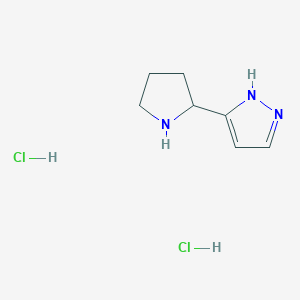

![4-[(Methylthio)methyl]piperidine hydrochloride](/img/structure/B1527130.png)

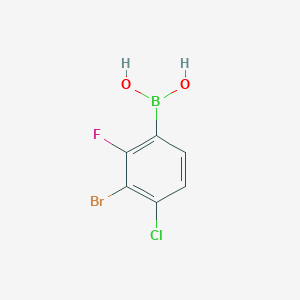

![2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1527137.png)

![4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride](/img/structure/B1527141.png)

![[1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine](/img/structure/B1527148.png)